Cas no 1275536-49-6 ({[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine)
![{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine structure](https://ko.kuujia.com/scimg/cas/1275536-49-6x500.png)
1275536-49-6 structure
상품 이름:{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
CAS 번호:1275536-49-6
MF:C14H12BrClFNO
메가와트:344.606585502625
CID:4585654
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine 화학적 및 물리적 성질
이름 및 식별자
-
- {[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
-
- 인치: 1S/C14H12BrClFNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-13(17)12(16)7-11/h2-7,18H,8H2,1H3
- InChIKey: ZPIZNXPPBACSAU-UHFFFAOYSA-N
- 미소: C1(CNC)=CC=C(Br)C=C1OC1=CC=C(F)C(Cl)=C1
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM455676-1g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-370634-0.5g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.5g |
$353.0 | 2025-02-19 | |
1PlusChem | 1P01E983-10g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95% | 10g |
$2564.00 | 2023-12-25 | |
Aaron | AR01E9GF-1g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95% | 1g |
$672.00 | 2025-02-10 | |
A2B Chem LLC | AX43955-500mg |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95% | 500mg |
$407.00 | 2024-04-20 | |
Enamine | EN300-370634-0.05g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.05g |
$88.0 | 2025-02-19 | |
Enamine | EN300-370634-0.1g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.1g |
$132.0 | 2025-02-19 | |
Enamine | EN300-370634-0.25g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 0.25g |
$188.0 | 2025-02-19 | |
Enamine | EN300-370634-1.0g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 1.0g |
$470.0 | 2025-02-19 | |
Enamine | EN300-370634-10.0g |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine |
1275536-49-6 | 95.0% | 10.0g |
$2024.0 | 2025-02-19 |
{[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine 관련 문헌
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
1275536-49-6 ({[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine) 관련 제품
- 2229213-69-6(3-{5-(methoxymethyl)furan-2-yloxy}azetidine)
- 48068-25-3(Boc-Thr(Me)-OH)
- 915019-53-3(2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo-4,5-cquinolin-1-yl)phenyl)-2-methylpropanenitrile)
- 2166881-60-1(2-methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole)
- 1806005-40-2(3-Methoxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1516811-50-9(2,2-dimethyl-1-(1H-pyrrol-2-yl)cyclopropylmethanamine)
- 1935990-62-7(5-bromo-2,4-dichlorobenzene-1-sulfonyl fluoride)
- 869882-67-7(methyl 1-(methylamino)cyclohexane-1-carboxylate hydrochloride)
- 4373-59-5(Pyridine, 2-[4-(methylthio)phenyl]-)
- 941961-89-3(N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide)
추천 공급업체
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약
